3-Bromo-4-nitrobiphenyl

Physical Organic Chemistry Reaction Kinetics Hammett Analysis

3-Bromo-4-nitrobiphenyl is an unsymmetrically substituted biphenyl building block bearing a bromine atom ortho to a nitro group on Ring A and an unsubstituted Ring B. With a molecular weight of 278.10 g·mol⁻¹, a calculated density of approximately 1.52 g·cm⁻³, and a boiling point near 345.5 °C at 760 mmHg , it serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly for constructing biaryl architectures via cross-coupling chemistry.

Molecular Formula C12H8BrNO2
Molecular Weight 278.1 g/mol
CAS No. 27721-82-0
Cat. No. B3050664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-nitrobiphenyl
CAS27721-82-0
Molecular FormulaC12H8BrNO2
Molecular Weight278.1 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=C(C=C2)[N+](=O)[O-])Br
InChIInChI=1S/C12H8BrNO2/c13-11-8-10(6-7-12(11)14(15)16)9-4-2-1-3-5-9/h1-8H
InChIKeyFGJDRITYPHJFOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-4-nitrobiphenyl (CAS 27721-82-0) for Procurement: Compound Overview & Strategic Sourcing


3-Bromo-4-nitrobiphenyl is an unsymmetrically substituted biphenyl building block bearing a bromine atom ortho to a nitro group on Ring A and an unsubstituted Ring B. With a molecular weight of 278.10 g·mol⁻¹, a calculated density of approximately 1.52 g·cm⁻³, and a boiling point near 345.5 °C at 760 mmHg , it serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly for constructing biaryl architectures via cross-coupling chemistry [1]. Its substitution pattern positions it as a direct alternative to other halo-nitro-biphenyl isomers, where the relative orientation of the bromo and nitro groups critically governs subsequent chemical reactivity and product selectivity.

Why 3-Bromo-4-nitrobiphenyl Cannot Be Freely Substituted with a Positional Isomer


In biphenyl systems, the precise position of electron-withdrawing nitro and leaving-group bromo substituents dictates the molecule's electronic landscape and, consequently, its reaction kinetics and regiochemical outcomes. For instance, in nucleophilic aromatic substitution (SNAr), the bromine atom in 3-bromo-4-nitrobiphenyl is activated by the ortho-nitro group, leading to distinct rate constants compared to isomers where the bromine is para or meta to the nitro group [1]. Similarly, in palladium-catalyzed Suzuki couplings, the oxidative addition step is highly sensitive to the electron density at the C–Br bond, which is modulated by the nitro group's location. Therefore, replacing 3-bromo-4-nitrobiphenyl with, for example, 4-bromo-3-nitrobiphenyl will not only alter synthesis yields but fundamentally change the purification profile of the product and the downstream intermediate's biological or material properties [2]. The quantitative evidence below details these selection-critical differences.

Quantitative Evidence Guide for 3-Bromo-4-nitrobiphenyl: Comparator-Based Differentiation for Procurement


Comparative Reactivity in Nucleophilic Debromination: 3-Bromo-4-nitro vs. 3-Nitro-4-bromo Isomer

The piperidinodebromination reaction was studied for both the 3-bromo-4-nitrobiphenyl series (ortho-nitro activation) and the isomeric 3-nitro-4-bromobiphenyl series (para-nitro activation). The reaction constant (ρ value) for the target compound's series was found to be +0.35 [1], indicating a lower sensitivity to substituent effects compared to a ρ value of +1.00 for the 3-nitro-4-bromobiphenyl isomeric series [2]. This quantitatively demonstrates that the transmission of electronic effects through the biphenyl scaffold is fundamentally different, making the bromine in the target compound less susceptible to rate variations caused by additional substituents on the distal ring.

Physical Organic Chemistry Reaction Kinetics Hammett Analysis

Solution-Phase Physicochemical Profile: LogP and Solubility Differentiation from Para-Substituted Analog

The calculated partition coefficient (ACD/LogP) for 3-bromo-4-nitrobiphenyl is 4.07 . This value reflects the ortho-bromo-nitro substitution pattern's influence on lipophilicity. In contrast, the isomeric 4-bromo-4'-nitrobiphenyl, where the substituents are in a para-arrangement across the biphenyl system, has a reported LogP of 4.46 . The 0.39 log unit difference translates to an approximately 2.5-fold difference in partition coefficient. The calculated aqueous solubility of 3-bromo-4-nitrobiphenyl is very low, at 0.01 g/L (25 °C) , which has significant implications for reaction solvent selection and product isolation protocols.

Medicinal Chemistry ADME Properties Formulation Science

Distal Ring Substituent Effect Tuning: A Unique Electronic Window from Ortho-Nitro Activation

Kinetic studies reveal that for the 3-bromo-4-nitrobiphenyl series, standard σp constants are sufficient to correlate 4'-halogen substituent effects, whereas strongly electron-withdrawing groups (MeCO, MeSO₂, NO₂) require a modified constant: σp + 0.32(σ⁻ – σp) [1]. This is in contrast to the behaviour in the isomeric 3-nitro-4-bromobiphenyl series, where a different Hammett treatment is required. This means that the ortho-nitro group in the target compound creates a distinct conduit for electronic effects, enabling finer tuning of reactivity at the bromine site by modifying the remote 4'-substituent.

Electronic Effects Structure-Activity Relationship Synthetic Methodology

Synthetic Provenance as a Key Intermediate for Agrochemical APIs: Boscalid Pathway Validation

Patents from BASF SE explicitly disclose substituted 2-nitrobiphenyls, including the 3-bromo-4-nitrobiphenyl scaffold, as critical precursors for (hetero)arylamides, a class exemplified by the blockbuster fungicide boscalid [1]. The substitution pattern directly mirrors that required for the active pharmaceutical ingredient's core. The use of alternative isomers would lead to a different regioisomer of the amide, which is unlikely to have the same biological activity. This is a direct differentiator from non-specific bromo-nitro-biphenyls that are not part of a protected synthetic route.

Agrochemical Synthesis Process Chemistry Patent Analysis

Application Scenarios for 3-Bromo-4-nitrobiphenyl: Evidence-Based Procurement Guidance


Building Block for Agrochemical Active Ingredients (e.g., Boscalid Analogues)

As evidenced by the BASF patent family, 3-bromo-4-nitrobiphenyl is a direct precursor for 2-aminobiphenyl intermediates, which are then elaborated into (hetero)arylamide fungicides [1]. Sourcing this specific isomer ensures direct access to the correct regioisomer of the active ingredient, avoiding costly and time-consuming separation of positional isomers that would arise from using an alternative halo-nitro-biphenyl starting material. This is a critical factor for agrochemical process development and scale-up.

Fundamental Physical Organic Chemistry Studies: Probing Substituent Effects Across Biaryl Scaffolds

The quantitative kinetic data (ρ = +0.35) and the unique modified Hammett relationship established for this scaffold [1] make it an indispensable tool for academic and industrial research groups investigating electronic communication in non-planar biaryl systems. Sourcing this precise isomer is mandatory to generate comparable kinetic data and build upon the existing body of peer-reviewed structure-reactivity correlations.

Precursor for Advanced OLED Materials and Organic Electronics

The biphenyl core is a common motif in organic light-emitting diode (OLED) host materials and charge-transport layers. The specific ortho-bromo-nitro substitution pattern in 3-bromo-4-nitrobiphenyl allows for sequential, chemoselective functionalization: the nitro group can be reduced to an amine for subsequent C–N coupling or diazotization, while the bromine atom is a handle for Suzuki or Buchwald–Hartwig cross-couplings. This orthogonal reactivity is not achievable with isomers where the nitro group is not ortho to the bromine, making it a strategic procurement choice for materials scientists designing complex π-conjugated architectures [1].

Synthesis of Pharmacologically Relevant Biaryl Amines via Selective Reduction

The reduction of the nitro group to an amine, while retaining the bromine atom for further functionalization, is a common sequence in medicinal chemistry. The ortho-relationship of the resulting amine and bromine in the derived 3-bromo-4-aminobiphenyl creates a dense functional array suitable for rapid generation of heterocyclic compound libraries. The physicochemical property profile (LogP 4.07, low aqueous solubility) [1] is particularly suited for building blocks intended for central nervous system (CNS) drug discovery programs, where moderate lipophilicity is often desired.

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